molecular formula C20H14BrN3OS B2589710 (E)-3-((3-acetylphenyl)amino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile CAS No. 683258-60-8

(E)-3-((3-acetylphenyl)amino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2589710
CAS No.: 683258-60-8
M. Wt: 424.32
InChI Key: SNOUBKQKAJKPGX-LFIBNONCSA-N
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Description

The compound (E)-3-((3-acetylphenyl)amino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile features a conjugated acrylonitrile core linked to a 3-bromophenyl-substituted thiazole ring and a 3-acetylphenylamino group. The E-configuration ensures planar geometry, enhancing conjugation and electronic delocalization. Key structural attributes include:

  • Thiazole ring: Provides rigidity and π-conjugation.
  • 3-Bromophenyl group: Introduces steric bulk and electron-withdrawing effects.
  • 3-Acetylphenylamino group: Offers hydrogen-bonding capability and electron-withdrawing character via the acetyl moiety.

Properties

IUPAC Name

(E)-3-(3-acetylanilino)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3OS/c1-13(25)14-4-3-7-18(9-14)23-11-16(10-22)20-24-19(12-26-20)15-5-2-6-17(21)8-15/h2-9,11-12,23H,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOUBKQKAJKPGX-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((3-acetylphenyl)amino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a bromophenyl derivative with a thioamide under acidic conditions.

    Acrylonitrile Addition: The acrylonitrile group is introduced through a Knoevenagel condensation reaction, where the thiazole derivative is reacted with malononitrile in the presence of a base such as piperidine.

    Amidation: The final step involves the amidation of the acetylphenyl group with the thiazole-acrylonitrile intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The α,β-unsaturated nitrile group undergoes nucleophilic additions due to its electron-deficient double bond. Key reactions include:

  • Michael Addition : Reaction with amines or thiols at the β-position of the acrylonitrile group. For example, primary amines form β-aminoacrylonitrile derivatives under mild conditions (25–40°C, ethanol) .

  • Cyano Group Reactivity : The nitrile group participates in hydrolysis to form carboxylic acids or amides under acidic/basic conditions .

Table 1: Nucleophilic Addition Reactions

ReagentConditionsProductYield (%)Source
EthylenediamineEthanol, 40°C, 4hβ-Diamine acrylonitrile derivative78
ThiophenolDMF, RT, 2hβ-Phenylthioacrylonitrile derivative85

Electrophilic Substitution on Thiazole Ring

The thiazole ring undergoes electrophilic substitution, primarily at the 5-position, influenced by the electron-withdrawing 3-bromophenyl group:

  • Bromination : Further halogenation using NBS (N-bromosuccinimide) in CCl₄ yields 5-bromo-thiazole derivatives .

  • Nitration : Nitrating mixtures (HNO₃/H₂SO₄) introduce nitro groups at the 5-position, enhancing bioactivity in analogues .

Key Finding : Substituents on the thiazole ring significantly modulate electronic properties, as confirmed by DFT calculations .

Condensation Reactions

The acetylphenyl group facilitates Schiff base formation:

  • Hydrazine Condensation : Reacts with hydrazines to form hydrazones, which are precursors for heterocyclic systems like pyrazoles .

  • Aldehyde Coupling : Aromatic aldehydes (e.g., 4-nitrobenzaldehyde) yield imine-linked derivatives under acidic conditions (HCl/ethanol) .

Table 2: Condensation Reactions

ReagentConditionsProductYield (%)Source
4-NitrobenzaldehydeEthanol, HCl, Δ, 6h(E)-Imine derivative85
ThiosemicarbazideEthanol, Δ, 4hThiosemicarbazone analogue70

Cross-Coupling Reactions

The 3-bromophenyl group enables palladium-catalyzed couplings:

  • Suzuki-Miyaura Reaction : Reacts with arylboronic acids to form biaryl derivatives, expanding π-conjugation for materials science applications .

  • Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines, enhancing solubility and bioactivity .

Example : Reaction with 4-fluorophenylboronic acid yields a 4-(3-biphenyl)thiazole derivative (85% yield, Pd(PPh₃)₄ catalyst) .

Cycloaddition Reactions

The acrylonitrile moiety participates in [2+4] Diels-Alder reactions:

  • With 1,3-Dienes : Forms six-membered cyano-substituted cyclohexenes under thermal conditions (80–100°C) .

  • Heterocyclization : With thiourea, generates thiazine derivatives via tandem Michael addition-cyclization .

Reduction and Oxidation

  • Nitrile Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitrile to a primary amine.

  • Acetyl Group Oxidation : KMnO₄ oxidizes the acetyl group to a carboxylic acid, altering polarity and reactivity .

Mechanistic Insights

  • Kinetic Studies : Competitive inhibition patterns in acetylcholinesterase assays suggest the acrylonitrile group interacts with enzymatic active sites via hydrogen bonding .

  • Computational Modeling : Molecular docking reveals the thiazole ring and bromophenyl group stabilize π–π interactions in protein binding pockets .

Stability and Reaction Optimization

  • pH Sensitivity : Degrades under strong alkaline conditions (pH >10) via nitrile hydrolysis.

  • Thermal Stability : Stable up to 150°C, making it suitable for high-temperature reactions .

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C₁₉H₁₅BrN₂OS
  • Molecular Weight : 396.31 g/mol
  • Functional Groups : The compound features an acrylonitrile moiety, a thiazole ring, and an acetylphenyl amine group, contributing to its biological activity.

Physicochemical Properties

The compound exhibits properties typical of thiazole derivatives, such as:

  • Solubility : Generally soluble in organic solvents.
  • Stability : Stability under physiological conditions is crucial for its therapeutic applications.

Anticancer Activity

Thiazole derivatives are widely studied for their anticancer properties. The compound has shown promising results in various studies:

  • Mechanism of Action : Thiazole derivatives often induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.
  • Case Study : In a study evaluating thiazole-based compounds, several derivatives exhibited significant cytotoxicity against lung adenocarcinoma (A549) and glioblastoma (U251) cell lines. The lead compound demonstrated an IC₅₀ value comparable to established chemotherapeutics like cisplatin .

Antibacterial Properties

The antibacterial activity of thiazole compounds has been well-documented:

  • Spectrum of Activity : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Case Study : A series of thiazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. One derivative exhibited an MIC (Minimum Inhibitory Concentration) lower than that of standard antibiotics such as ampicillin .

Other Therapeutic Applications

Beyond anticancer and antibacterial properties, thiazole derivatives are being explored for:

  • Anti-inflammatory Effects : Some studies suggest that thiazole compounds can modulate inflammatory pathways, potentially offering therapeutic options for conditions like asthma and arthritis .
  • Neurological Disorders : Emerging research indicates potential neuroprotective effects, making these compounds candidates for treating neurodegenerative diseases .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC₅₀ Value (µM)Reference
Anticancer (A549)Lung adenocarcinoma15
Anticancer (U251)Glioblastoma20
AntibacterialStaphylococcus aureus8
AntibacterialEscherichia coli12
Anti-inflammatoryHuman macrophages25

Structure-Activity Relationship (SAR)

Compound VariantStructural FeatureActivity Level
Lead CompoundSubstituted thiazole ringHigh
Acetylphenyl AmineEnhances solubility and bioavailabilityModerate
Acrylonitrile GroupCritical for anticancer activityEssential

Mechanism of Action

The mechanism of action of (E)-3-((3-acetylphenyl)amino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:
  • Synthesis: Most acrylonitrile derivatives are synthesized via Knoevenagel condensation between aldehydes and cyanomethanes . The target compound likely follows a similar route, with an additional step to introduce the acetylphenylamino group.

Physical and Spectral Properties

  • Melting Points : Comparable compounds (e.g., 7f–7j) exhibit melting points between 138–193°C . The target’s bromine and acetyl groups may elevate its melting point due to increased molecular weight and polarity.
  • Spectroscopy: IR: All compounds show a sharp C≡N stretch near 2200 cm⁻¹ . NMR: The target’s acetyl group would produce a distinct carbonyl peak at ~170 ppm in ¹³C NMR, absent in non-acetylated analogs like TP1 .

Functional Comparisons

Key Insights:
  • Sensing: TP1’s diphenylamino-thiophene system enables cyanide detection via fluorescence quenching . The target’s acetylphenylamino group may similarly interact with analytes but with altered selectivity.
  • Biological Activity: Dimethylamino-substituted analogs (e.g., ) show antiviral activity, whereas the target’s acetyl group may redirect bioactivity toward enzyme inhibition or material interfaces.
  • Material Science: Bromine’s electron-withdrawing nature (as in ) can enhance optoelectronic properties, suggesting the target’s suitability for photothermal or nonlinear optical materials.

Biological Activity

(E)-3-((3-acetylphenyl)amino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile is a synthetic compound with potential biological activity. Its unique structure, featuring both thiazole and acrylonitrile moieties, suggests diverse pharmacological properties. This article reviews the biological activity of this compound based on available literature, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

  • Molecular Formula : C20H16BrN3OS
  • Molecular Weight : 426.33 g/mol
  • IUPAC Name : this compound

The compound exhibits biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : Studies have indicated that compounds with similar thiazole structures can inhibit enzymes like indoleamine 2,3-dioxygenase (IDO), which plays a role in immune modulation and tumor progression .
  • Antimicrobial Properties : The thiazole ring is known for its antimicrobial activity. Research has shown that derivatives of thiazole can inhibit bacterial growth, suggesting that this compound may possess similar properties .
  • Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by activating specific signaling pathways. The presence of the bromophenyl group could enhance its interaction with cancer cell receptors .

Biological Activity Data

The following table summarizes key biological activities reported for this compound and related compounds:

Activity TypeObserved EffectReference
Enzyme InhibitionIDO inhibition
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cells

Case Study 1: Anticancer Efficacy

In a study examining the anticancer properties of similar compounds, researchers found that derivatives with thiazole and acrylonitrile exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

Case Study 2: Antimicrobial Screening

A series of thiazole derivatives were screened for antimicrobial activity against various pathogens. The results indicated that compounds with bromophenyl substitutions showed enhanced activity against Staphylococcus aureus and Escherichia coli, supporting the potential use of this compound in treating infections .

Q & A

Q. What are the primary synthetic routes for (E)-3-((3-acetylphenyl)amino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile, and how are reaction conditions optimized?

Methodological Answer: The compound is synthesized via Knoevenagel condensation between 2-(thiazol-2-yl)-3-oxopropanenitrile derivatives and aromatic aldehydes (e.g., 3-acetylbenzaldehyde). Key steps include:

  • Catalyst-free, solvent-free conditions to minimize side reactions and improve yield .
  • Use of microwave-assisted synthesis to reduce reaction time and enhance regioselectivity .
  • Optimization of molar ratios (e.g., aldehyde:carbonyl compound = 1:1.2) and temperature (80–120°C) via Box-Behnken experimental design to maximize yield (typically 65–85%) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its configuration?

Methodological Answer:

  • X-ray crystallography resolves the E-configuration of the acrylonitrile moiety and confirms thiazole ring geometry .
  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 5.75–8.12 ppm confirm aromatic protons and vinyl CH groups .
    • ¹³C NMR : Signals at 160–170 ppm indicate C=N (thiazole) and C≡N (acrylonitrile) groups .
  • IR spectroscopy : Bands at 2212 cm⁻¹ (C≡N), 1610 cm⁻¹ (C=N), and 1538 cm⁻¹ (C=C) validate functional groups .

Advanced Research Questions

Q. What structure-activity relationships (SARs) govern the compound’s biological activity, particularly in antimicrobial or enzyme-inhibitory applications?

Methodological Answer:

  • Thiazole ring modifications : Substitution with 3-bromophenyl enhances lipophilicity , improving membrane penetration in Gram-positive bacteria (e.g., S. aureus MIC = 8 µg/mL) .
  • Acrylonitrile moiety : The E-configuration increases steric hindrance, reducing off-target interactions .
  • 3-Acetylphenyl group : Electron-withdrawing acetyl groups enhance hydrogen bonding with enzyme active sites (e.g., tyrosinase inhibition IC₅₀ = 12 µM) .

Q. How can computational methods (e.g., molecular docking, DFT) predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) identifies binding poses in tyrosinase’s active site, with a docking score of −9.2 kcal/mol .
  • DFT calculations (B3LYP/6-31G*) reveal HOMO-LUMO energy gaps (~4.1 eV), correlating with redox activity and charge-transfer interactions .
  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., 58% H-bonding, 22% van der Waals) in crystal packing .

Q. What experimental strategies resolve contradictions in photocatalytic degradation studies of acrylonitrile derivatives?

Methodological Answer: Discrepancies in degradation efficiency (e.g., 60–90% under UV vs. 40–70% under visible light) are addressed via:

  • Box-Behnken design to optimize pH (6–8), H₂O₂ concentration (10–20 mM), and catalyst loading (0.5–1.5 g/L) .
  • LC-MS/MS to track intermediate formation (e.g., hydroxylated byproducts) and validate degradation pathways .

Q. How does the compound’s toxicity profile compare to simpler acrylonitrile derivatives, and what mechanisms underlie its effects?

Methodological Answer:

  • Basal toxicity assays (Daphnia magna) show LC₅₀ = 1.2 mg/L, 3× higher than acrylonitrile (LC₅₀ = 0.4 mg/L), due to reduced volatility and enhanced metabolic detoxification .
  • ROS generation (measured via DCFH-DA assay) correlates with mitochondrial dysfunction in HepG2 cells (EC₅₀ = 25 µM) .

Q. What advanced techniques characterize the compound’s solid-state properties (e.g., crystallinity, thermal stability)?

Methodological Answer:

  • Single-crystal XRD confirms monoclinic space group P2₁/c with Z = 4 and unit cell parameters a = 10.2 Å, b = 12.5 Å .
  • TGA-DSC reveals decomposition onset at 220°C, with 95% mass loss by 350°C, indicating moderate thermal stability .

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